![molecular formula C10H11BrClN3 B2632502 1-(2-bromophenyl)-5-methyl-1H-pyrazol-3-amine hydrochloride CAS No. 2137745-15-2](/img/structure/B2632502.png)
1-(2-bromophenyl)-5-methyl-1H-pyrazol-3-amine hydrochloride
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Overview
Description
This compound is likely a solid at room temperature, given the presence of the aromatic ring and the pyrazole group . It contains a bromophenyl group, a methyl group, and a pyrazol-3-amine group, all attached to a central carbon atom.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would have a planar aromatic ring (bromophenyl group), attached to a five-membered pyrazole ring, which contains two nitrogen atoms .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The bromine atom on the phenyl ring could be reactive in certain conditions, potentially undergoing nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom could increase the compound’s density and boiling point compared to similar compounds without a halogen .Scientific Research Applications
Antileishmanial Activity
Leishmaniasis, a neglected tropical disease, affects millions worldwide. Researchers have evaluated the in vitro antileishmanial activity of synthesized pyrazole derivatives containing this compound. Notably, compound 13 demonstrated superior antipromastigote activity (IC50 = 0.018), outperforming standard drugs like miltefosine and amphotericin B deoxycholate . The molecular docking study further supported its efficacy against Leishmania parasites.
Antimalarial Potential
Malaria remains a global health concern. The same pyrazole derivatives were tested for antimalarial activity. Compounds 14 and 15 exhibited significant inhibition effects against Plasmodium berghei, with 70.2% and 90.4% suppression, respectively . Notably, bis-[N,N-dimethylaminomethylene-4-(3-(4-methylphenyl)-4-(hydrazonomethylene)-1H-pyrazole-1-yl)benzenesulfonamide] (15) showed high percent suppression but did not significantly impact mean survival time in infected mice.
Potential Pharmacophores
These hydrazine-coupled pyrazole derivatives hold promise as potential pharmacophores for safe and effective antileishmanial and antimalarial agents. Their unique structures warrant further exploration in drug development .
Safety And Hazards
properties
IUPAC Name |
1-(2-bromophenyl)-5-methylpyrazol-3-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3.ClH/c1-7-6-10(12)13-14(7)9-5-3-2-4-8(9)11;/h2-6H,1H3,(H2,12,13);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEHJEYUPEVFYQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=CC=C2Br)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-bromophenyl)-5-methyl-1H-pyrazol-3-amine hydrochloride |
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